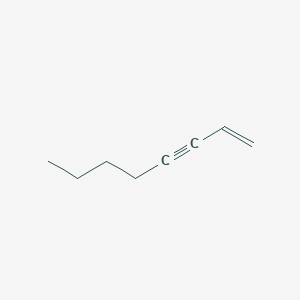![molecular formula C9H9ClO2S B094735 2-[(4-Chlorophenyl)sulfanyl]propanoic acid CAS No. 18527-12-3](/img/structure/B94735.png)
2-[(4-Chlorophenyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanyl]propanoic acid, also known as 2-CPP, is an organic compound with the molecular formula C8H7ClO2S. It is a derivative of propanoic acid, and is most commonly used in scientific research as a tool compound in the study of biochemistry and physiology. 2-CPP is a versatile compound with a wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemiluminescence in Synthetic Chemistry
A study elaborates on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the base-induced chemiluminescence of these compounds. The research explores the thermal stability of these dioxetanes, allowing for room temperature handling, and their oxidation to sulfinyl- and sulfonyl-substituted derivatives, offering insights into chemiluminescent reactions and their potential applications in synthetic chemistry and analytical methods (Watanabe et al., 2010).
Antiviral Research
Another research avenue includes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These compounds have shown potential anti-tobacco mosaic virus activity, indicating their relevance in developing new antiviral agents (Chen et al., 2010).
GABAB Receptor Antagonists
Research on the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds highlights their role as weak specific antagonists of GABA at the GABAB receptor. This investigation provides a foundation for developing new pharmacological agents targeting the GABAB receptor, which could have implications for treating neurological and psychiatric disorders (Abbenante et al., 1997).
Heterogeneous Catalysis
A study on the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester introduces a recyclable catalyst for formylation and acetylation of alcohols under heterogeneous conditions. This research contributes to the development of more sustainable and efficient catalytic processes in organic synthesis (Niknam & Saberi, 2009).
Environmental Applications
Investigations into the electrochemical degradation of 2,4-dichlorophenol over Ti/SnO2-Sb anode reveal a high activity in the rapid oxidation of organic pollutants, demonstrating the potential of this approach in treating wastewater and removing toxic chlorophenols (Niu et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXBKKXOZFZPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374060 |
Source


|
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-12-3 |
Source


|
| Record name | 2-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18527-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)





